1-(But-3-yn-1-yl)pyrrolidine
Overview
Description
1-(But-3-yn-1-yl)pyrrolidine is an organic compound with the molecular formula C8H13N It features a pyrrolidine ring substituted with a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(But-3-yn-1-yl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with but-3-yn-1-yl bromide under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-yn-1-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the triple bond to a single bond.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the but-3-yn-1-yl group, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: Various nucleophiles, solvents like THF, bases like K2CO3.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in alkanes or alkenes.
Scientific Research Applications
1-(But-3-yn-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(But-3-yn-1-yl)pyrrolidine involves its interaction with various molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the but-3-yn-1-yl group can participate in π-π stacking and other non-covalent interactions. These properties make it a versatile compound in binding studies and drug design .
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the but-3-yn-1-yl group.
1-(But-2-yn-1-yl)pyrrolidine: Similar structure but with a different position of the triple bond.
1-(But-3-en-1-yl)pyrrolidine: Contains a double bond instead of a triple bond.
Uniqueness: 1-(But-3-yn-1-yl)pyrrolidine is unique due to the presence of both a pyrrolidine ring and a but-3-yn-1-yl group, which confer distinct chemical reactivity and potential for diverse applications. The triple bond in the but-3-yn-1-yl group provides additional sites for chemical modification and interaction, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-but-3-ynylpyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-3-6-9-7-4-5-8-9/h1H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEOGMWEZOBOAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30729414 | |
Record name | 1-(But-3-yn-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14731-40-9 | |
Record name | 1-(But-3-yn-1-yl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30729414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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